1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride
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Overview
Description
1-(trifluoromethyl)-3-azabicyclo[320]heptane hydrochloride is a synthetic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves a multi-step process. One common method starts with the preparation of a bicyclic intermediate, which is then functionalized with a trifluoromethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bicyclic structure provides stability and rigidity. These interactions can modulate biological pathways and produce desired effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride
- 1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- 1-(trifluoromethyl)-4-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific bicyclic structure and the position of the trifluoromethyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1989671-24-0 |
---|---|
Molecular Formula |
C7H11ClF3N |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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